molecular formula C15H21N3O4S B13824460 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide CAS No. 62190-13-0

2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide

Cat. No.: B13824460
CAS No.: 62190-13-0
M. Wt: 339.4 g/mol
InChI Key: RAWMIERDKUXAKC-UHFFFAOYSA-N
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Description

2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxy group, a quinuclidinyl moiety, and a sulfamoyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a suitable benzoyl chloride with an amine.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the corresponding hydroxyl group using methyl iodide in the presence of a base.

    Attachment of the Quinuclidinyl Moiety: The quinuclidinyl group is attached through a nucleophilic substitution reaction, where the benzamide core reacts with a quinuclidine derivative.

    Incorporation of the Sulfamoyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinuclidinyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted quinuclidinyl derivatives.

Scientific Research Applications

2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The quinuclidinyl moiety is known to interact with acetylcholine receptors, modulating their activity. The sulfamoyl group may enhance the compound’s binding affinity and specificity, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-N-(3-quinuclidinyl)benzamide: Shares the quinuclidinyl and benzamide core but differs in the presence of a chloro group instead of a methoxy and sulfamoyl group.

    6-Chloro-2-methoxy-N-(4-(4-methylpiperazin-1-yl)phenyl)acridin-9-amine: Contains a similar methoxy group but has a different core structure and additional functional groups.

Uniqueness

2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide is unique due to the combination of its methoxy, quinuclidinyl, and sulfamoyl groups, which confer distinct chemical properties and biological activities. This unique combination makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

62190-13-0

Molecular Formula

C15H21N3O4S

Molecular Weight

339.4 g/mol

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-2-methoxy-5-sulfamoylbenzamide

InChI

InChI=1S/C15H21N3O4S/c1-22-14-3-2-11(23(16,20)21)8-12(14)15(19)17-13-9-18-6-4-10(13)5-7-18/h2-3,8,10,13H,4-7,9H2,1H3,(H,17,19)(H2,16,20,21)

InChI Key

RAWMIERDKUXAKC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NC2CN3CCC2CC3

Origin of Product

United States

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